Home > Products > Screening Compounds P8293 > MT1 BET inhibitor
MT1 BET inhibitor - 2060573-82-0

MT1 BET inhibitor

Catalog Number: EVT-275630
CAS Number: 2060573-82-0
Molecular Formula: C54H66Cl2N10O9S2
Molecular Weight: 1134.203
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MT1, also known as (Bis-CPI203)-PEG7, is a highly potent BET bromodomain inhibitor. MT1 is an intramolecular bivalent BRD4 binder that is more than 100-fold more potent, in cellular assays, than the corresponding monovalent antagonist, JQ1. MT1 significantly (P < 0.05) delayed leukemia progression in mice, as compared to JQ1.
Overview

MT1 is a novel compound classified as a bivalent inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. This compound has garnered attention due to its high potency and selectivity compared to traditional monovalent inhibitors like JQ1. MT1's design aims to enhance therapeutic efficacy in cancer treatment by effectively disrupting the interaction of BET proteins with acetylated lysines on histones, which are critical for transcriptional regulation in various malignancies.

Source and Classification

MT1 is derived from extensive research in the field of medicinal chemistry, focusing on the development of BET inhibitors. It is categorized under small-molecule inhibitors that target bromodomains, specifically designed to exhibit bivalent binding properties. This bivalent nature allows MT1 to engage two bromodomains simultaneously, enhancing its inhibitory effects compared to single-site binders. The compound's synthesis and characterization have been documented in peer-reviewed studies, highlighting its potential as a therapeutic agent in oncology .

Synthesis Analysis

Methods

The synthesis of MT1 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, which undergo multiple chemical transformations.
  2. Linker Design: A hydrophilic linker is introduced to facilitate bivalent binding. This linker is crucial for maintaining the spatial orientation necessary for effective interaction with both bromodomains.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

  • Chemical Reagents: Specific reagents are chosen based on their ability to facilitate the desired transformations while minimizing side reactions.
  • Reaction Conditions: Controlled temperature and pH conditions are maintained throughout the synthesis process to optimize yield and purity.

The resulting compound, MT1, demonstrates over 100-fold increased potency in cellular assays compared to JQ1, showcasing its effectiveness as a bivalent inhibitor .

Molecular Structure Analysis

Structure

MT1 possesses a complex molecular structure characterized by:

  • Bivalent Binding Sites: The structure includes two distinct binding sites that interact with the bromodomains of BRD4.
  • Linker Region: A strategically designed hydrophilic linker connects the two binding moieties, allowing for simultaneous engagement with both bromodomains.

Data

The structural integrity of MT1 has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular conformation and stability .

Chemical Reactions Analysis

Reactions

The synthesis of MT1 involves several key chemical reactions:

  • Coupling Reactions: These reactions form the core structure of the compound by linking different molecular fragments through covalent bonds.
  • Functional Group Modifications: Specific functional groups are introduced or modified during synthesis to enhance binding affinity and selectivity toward BET proteins.

Technical Details

  • Reaction Mechanisms: The mechanisms employed include nucleophilic substitutions and coupling reactions facilitated by catalysts that promote efficient bond formation.
  • Yield Optimization: Reaction conditions are fine-tuned to maximize yield while minimizing by-products.
Mechanism of Action

MT1 exerts its effects primarily through competitive inhibition of BET proteins:

  • Binding Affinity: By mimicking acetylated lysine residues, MT1 binds to the bromodomains of BRD4 with high affinity.
  • Disruption of Protein Complexes: This binding prevents BRD4 from associating with transcriptional machinery and chromatin, thereby inhibiting the transcription of oncogenes such as MYC.

Data from experimental studies indicate that treatment with MT1 leads to significant downregulation of MYC expression in cancer cell lines, confirming its mechanism of action as a potent transcriptional inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: MT1 is typically presented as a solid crystalline form.
  • Solubility: The compound exhibits good solubility in polar solvents, which is advantageous for biological assays.

Chemical Properties

  • Stability: MT1 demonstrates stability under physiological conditions, which is critical for its application in vivo.
  • Potency: The compound shows an IC50 value significantly lower than that of JQ1, indicating superior efficacy in inhibiting BRD4 activity .

Relevant analyses include pharmacokinetic profiling that assesses absorption, distribution, metabolism, and excretion (ADME) properties critical for therapeutic applications.

Applications

MT1 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology, where it can be used to inhibit tumor growth by targeting BRD4-driven transcriptional programs.
  • Research Tool: As a potent chemical probe, MT1 can be utilized in research to elucidate the role of BET proteins in various biological processes and disease states.
Introduction to BET Proteins and Epigenetic Regulation

Structural and Functional Overview of Bromodomains in BET Family Proteins

BET (bromodomain and extra-terminal) proteins—BRD2, BRD3, BRD4, and BRDT—are epigenetic "readers" that decode histone acetylation marks. These proteins share a conserved modular architecture: two tandem bromodomains (BD1 and BD2), an extraterminal (ET) domain, and in BRD4/BRDT, a C-terminal motif (CTM) [1] [4]. Each bromodomain comprises a four-helical bundle (αZ, αA, αB, αC) interconnected by ZA and BC loops. The BC loop harbors a conserved asparagine residue (Asn140 in BRD4 BD1) that forms hydrogen bonds with acetylated lysine (KAc) on histones, enabling BET proteins to anchor to chromatin [1] [9].

Table 1: Structural Domains of BET Proteins

ProteinTandem BromodomainsET DomainUnique Domains
BRD2BD1, BD2YesNone
BRD3BD1, BD2YesNone
BRD4BD1, BD2YesCTM (C-terminal)
BRDTBD1, BD2YesCTM

Functionally, BD1 and BD2 exhibit differential roles:

  • BD1 stabilizes BET protein occupancy on chromatin.
  • BD2 mediates recruitment of transcriptional machinery (e.g., P-TEFb) via the ET domain [4] [8].The "WPF shelf" (a hydrophobic region in BD1) and variations in ZA loop residues (e.g., His433 in BRD4 BD2) allow selective inhibitor targeting [9]. BET proteins bind di-acetylated histone marks (e.g., H4K5acK12ac), distinguishing them from non-BET bromodomain proteins [1].

Role of BRD4 in Transcriptional Activation and Oncogene Regulation

BRD4 is the most extensively studied BET protein due to its central role in RNA polymerase II (Pol II)-driven transcription. It activates transcription through two mechanisms:

  • P-TEFb Recruitment: BRD4’s CTM recruits P-TEFb, which phosphorylates Pol II to initiate transcriptional elongation [3] [10].
  • Super-Enhancer (SE) Assembly: BRD4 coalesces at SEs—genomic hubs of hyperacetylated histones—to form phase-separated condensates that concentrate transcription factors (e.g., MED1, c-MYC) [3] [8].

In cancer, BRD4 dysregulation amplifies oncogene expression:

  • In leukemia, BRD4 sustains MYC transcription by binding to its SE, creating transcriptional "addiction" [6] [10].
  • In melanoma, BRD4 directly binds the promoter of metallothionein 1 (MT1), a zinc-binding protein linked to T-cell exhaustion and tumor immune evasion [2] [5]. BET inhibitors (e.g., NHWD-870) displace BRD4 from MT1, reversing immunosuppression [5].

Table 2: BRD4-Regulated Oncogenic Pathways

Cancer TypeTarget GeneFunctional Outcome
LeukemiaMYC, BCL-2Sustained proliferation, apoptosis evasion
MelanomaMT1T-cell exhaustion, immune evasion
Triple-negative breast cancerTWISTEpithelial-mesenchymal transition

BET Proteins as Therapeutic Targets in Cancer and Inflammatory Diseases

BET proteins are compelling therapeutic targets due to their master regulatory role in disease-relevant transcription:

  • Cancer: BET inhibition suppresses SE-driven oncogenes (MYC, BCL2, MT1) and impedes DNA repair by reducing BRCA1 expression [6] [10].
  • Inflammation: BRD2/4 regulate NF-κB-dependent cytokines (e.g., IL-6, TNF-α) by binding acetylated RelA [7] [10].

MT1 as a Biomarker:In melanoma, MT1 is a BRD4-dependent gene whose repression reprograms T cells from an exhausted to an activated state. Combining BET inhibitors (e.g., NHWD-870) with BCG vaccine synergistically enhances T-cell cytotoxicity and tumor infiltration [2] [5].

Table 3: BET-Targeting Therapeutic Strategies

StrategyMechanismExample Compounds
Pan-BET InhibitorsBlock both BD1/BD2JQ1, I-BET762, NHWD-870
BD-Selective AgentsTarget BD1 (transcriptional repression) or BD2 (inflammatory response)ABBV-744 (BD2-selective)
PROTAC DegradersUbiquitin-mediated degradation of BET proteinsARV-825, dBET1
Bifunctional InhibitorsSimultaneously engage BD1 and BD2AZD5153, MT1

Bifunctional Inhibitors (e.g., MT1) consist of two acetyl-lysine mimetics (e.g., JQ1 derivatives) linked by polyethylene glycol (PEG). MT1 exhibits 100-fold higher potency than monovalent inhibitors by cooperatively binding both BRD4 bromodomains, inducing sustained chromatin dissociation [9]. This approach overcomes resistance seen with monomeric inhibitors.

Properties

CAS Number

2060573-82-0

Product Name

MT1 BET inhibitor

IUPAC Name

N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)

Molecular Formula

C54H66Cl2N10O9S2

Molecular Weight

1134.203

InChI

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1

InChI Key

JNSLBXJNVHYNNW-CXNSMIOJSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5

Solubility

Soluble in DMSO

Synonyms

MT1; MT-1; MT 1; Bis-CPI203-PEG7; Bis-CPI-203-PEG7; (Bis-CPI203)-PEG7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.